
Synthesis of (R)-8-Methylsulfinyloctyl
Isothiocyanate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
8-Methylsulfinyloctyl

isothiocyanate

Cat. No.: B1244051 Get Quote

Application Note
This document provides a detailed protocol for the synthesis of (R)-8-Methylsulfinyloctyl
isothiocyanate, a compound of significant interest in drug development and scientific research

due to its potential therapeutic properties. The synthesis is based on the enantioselective "DAG

methodology," which allows for the preparation of the desired (R)-enantiomer with high purity.

This protocol is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction
8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate found in plants of

the Brassicaceae family, such as watercress. It has garnered attention for its potential anti-

inflammatory and antioxidant activities. The (R)-enantiomer, in particular, has been the focus of

studies exploring its biological effects. This document outlines a robust and reproducible

synthetic route to obtain (R)-8-Methylsulfinyloctyl isothiocyanate for research purposes.
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Property Value

Molecular Formula C₁₀H₁₉NOS₂

Molecular Weight 233.40 g/mol

Appearance Colorless to pale yellow oil

CAS Number 75272-81-0

Purity >98% (as determined by HPLC)

Storage -20°C, protected from light and moisture

Experimental Protocols
The synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate is a multi-step process that begins

with the preparation of key intermediates. The overall workflow is depicted in the diagram

below.

Synthesis Workflow Diagram

Intermediate Synthesis Enantioselective Sulfoxidation (DAG Methodology) Final Product Formation

1,8-Dibromooctane 1,8-Diazidooctane
NaN3, DMF

8-Azidooctane-1-thiol
Na2S, H2O/THF

S-(8-azidooctyl) ethanethioate
AcCl, Et3N

8-Azidooctane-1-sulfinyl chloride
SO2Cl2, Ac2O

Diastereomeric Sulfinates
Diacetone-D-glucose, Base

(R)-8-Azidooctyl methyl sulfoxide
Separation & MeMgBr

(R)-8-Aminooctyl methyl sulfoxide
Staudinger Reaction (PPh3, H2O)

(R)-8-Methylsulfinyloctyl isothiocyanate
CSCl2, Et3N

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-8-Methylsulfinyloctyl isothiocyanate.

Step 1: Synthesis of 1,8-Diazidooctane
To a solution of 1,8-dibromooctane (10.0 g, 36.8 mmol) in dimethylformamide (DMF, 100

mL), add sodium azide (NaN₃, 7.17 g, 110.4 mmol).

Stir the reaction mixture vigorously at 80°C for 12 hours.
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After cooling to room temperature, pour the mixture into water (200 mL) and extract with

diethyl ether (3 x 100 mL).

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure to yield 1,8-diazidooctane as a colorless

oil.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

1,8-Dibromooctane 271.99 10.0 36.8

Sodium Azide 65.01 7.17 110.4

Product Yield 196.26 ~6.8 g ~94%

Step 2: Synthesis of 8-Azidooctane-1-thiol
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 10.6 g, 44.1 mmol) in a 1:1

mixture of water and tetrahydrofuran (THF, 100 mL).

Add the 1,8-diazidooctane (6.8 g, 34.6 mmol) dropwise to the sodium sulfide solution at 0°C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Acidify the reaction mixture with 1 M hydrochloric acid (HCl) to pH ~2 and extract with ethyl

acetate (3 x 100 mL).

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

The crude product is used in the next step without further purification.
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Reagent
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

1,8-Diazidooctane 196.26 6.8 34.6

Sodium Sulfide

Nonahydrate
240.18 10.6 44.1

Product Yield 187.31 - -

Step 3: Synthesis of S-(8-azidooctyl) ethanethioate
Dissolve the crude 8-azidooctane-1-thiol in dichloromethane (DCM, 100 mL) and cool to 0°C.

Add triethylamine (Et₃N, 7.2 mL, 51.9 mmol) followed by the dropwise addition of acetyl

chloride (AcCl, 3.2 mL, 45.0 mmol).

Stir the reaction at room temperature for 4 hours.

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over Na₂SO₄ and concentrate to give the crude thioacetate, which is

used directly in the next step.

Reagent
Molar Mass ( g/mol
)

Amount (mL) Moles (mmol)

8-Azidooctane-1-thiol 187.31 - ~34.6

Triethylamine 101.19 7.2 51.9

Acetyl Chloride 78.50 3.2 45.0

Product Yield 229.35 - -

Step 4: Synthesis of 8-Azidooctane-1-sulfinyl chloride
To a solution of the crude S-(8-azidooctyl) ethanethioate in DCM (100 mL) at -20°C, add

acetic anhydride (Ac₂O, 3.3 mL, 34.6 mmol).
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Slowly add sulfuryl chloride (SO₂Cl₂, 5.6 mL, 69.2 mmol) to the mixture.

Stir the reaction at -5°C for 1 hour.

Evaporate the solvent under reduced pressure to obtain the crude 8-azidooctane-1-sulfinyl

chloride, which is used immediately in the next step.

Reagent
Molar Mass ( g/mol
)

Amount (mL) Moles (mmol)

S-(8-azidooctyl)

ethanethioate
229.35 - ~34.6

Acetic Anhydride 102.09 3.3 34.6

Sulfuryl Chloride 134.97 5.6 69.2

Product Yield 237.74 - Quantitative

Step 5: Synthesis of Diastereomeric Sulfinates (DAG
Methodology)

Dissolve diacetone-D-glucose (DAG-OH, 9.0 g, 34.6 mmol) and pyridine (5.6 mL, 69.2

mmol) in anhydrous diethyl ether (150 mL) at -78°C.

Add a solution of the crude 8-azidooctane-1-sulfinyl chloride in diethyl ether (50 mL)

dropwise.

Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature

overnight.

Filter the reaction mixture and concentrate the filtrate. The resulting diastereomeric sulfinates

can be separated by column chromatography on silica gel.
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Reagent
Molar Mass ( g/mol
)

Amount (g/mL) Moles (mmol)

8-Azidooctane-1-

sulfinyl chloride
237.74 - ~34.6

Diacetone-D-glucose 260.28 9.0 g 34.6

Pyridine 79.10 5.6 mL 69.2

Product Yield 461.58 - -

Step 6: Synthesis of (R)-8-Azidooctyl methyl sulfoxide
Dissolve the desired diastereomer of the sulfinate (10.0 g, 21.6 mmol) in anhydrous THF

(100 mL) at -78°C.

Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 14.4 mL, 43.2 mmol)

dropwise.

Stir the reaction at -78°C for 3 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 50

mL).

Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with

brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield (R)-8-

azidooctyl methyl sulfoxide.

Reagent
Molar Mass ( g/mol
)

Amount (g/mL) Moles (mmol)

Diastereomeric

Sulfinate
461.58 10.0 g 21.6

Methylmagnesium

Bromide (3.0 M)
- 14.4 mL 43.2

Product Yield 217.34 ~3.8 g ~81%
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Step 7: Synthesis of (R)-8-Aminooctyl methyl sulfoxide
Dissolve (R)-8-azidooctyl methyl sulfoxide (3.8 g, 17.5 mmol) in a 9:1 mixture of THF and

water (100 mL).

Add triphenylphosphine (PPh₃, 5.5 g, 21.0 mmol) in one portion.

Stir the reaction mixture at room temperature for 12 hours.

Concentrate the reaction mixture under reduced pressure and purify the residue by column

chromatography to obtain the desired amine.

Reagent
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

(R)-8-Azidooctyl

methyl sulfoxide
217.34 3.8 17.5

Triphenylphosphine 262.29 5.5 21.0

Product Yield 191.34 ~2.9 g ~87%

Step 8: Synthesis of (R)-8-Methylsulfinyloctyl
isothiocyanate

Dissolve (R)-8-aminooctyl methyl sulfoxide (2.9 g, 15.1 mmol) and triethylamine (4.2 mL,

30.2 mmol) in DCM (100 mL) at 0°C.

Add a solution of thiophosgene (CSCl₂, 1.4 mL, 18.1 mmol) in DCM (20 mL) dropwise over

30 minutes.

Stir the reaction at 0°C for 2 hours.

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography

(silica gel, hexane:ethyl acetate gradient) to afford (R)-8-Methylsulfinyloctyl
isothiocyanate as a colorless to pale yellow oil.
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Reagent
Molar Mass ( g/mol
)

Amount (g/mL) Moles (mmol)

(R)-8-Aminooctyl

methyl sulfoxide
191.34 2.9 g 15.1

Triethylamine 101.19 4.2 mL 30.2

Thiophosgene 114.98 1.4 mL 18.1

Product Yield 233.40 ~2.8 g ~80%

Characterization Data
¹H NMR (400 MHz, CDCl₃): δ 3.53 (t, J = 6.8 Hz, 2H, -CH₂-NCS), 2.70 (t, J = 7.5 Hz, 2H, -CH₂-

S(O)-), 2.56 (s, 3H, -S(O)-CH₃), 1.75 – 1.65 (m, 2H), 1.60 – 1.50 (m, 2H), 1.48 – 1.30 (m, 8H).

¹³C NMR (101 MHz, CDCl₃): δ 130.5 (-NCS), 56.5 (-CH₂-S(O)-), 45.0 (-CH₂-NCS), 38.8 (-S(O)-

CH₃), 30.1, 29.0, 28.8, 26.4, 26.2, 22.8.

Mass Spectrometry (ESI+): m/z 234.1 [M+H]⁺, 256.1 [M+Na]⁺.

Signaling Pathway Diagram
The synthesized (R)-8-Methylsulfinyloctyl isothiocyanate can be used to study its effects on

cellular signaling pathways, such as the Nrf2-ARE pathway, which is crucial in the cellular

antioxidant response.
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Cellular Response to Oxidative Stress Mechanism of Action
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(R)-8-Methylsulfinyloctyl
Isothiocyanate

reacts with cysteine residues,
disrupting Keap1-Nrf2 interaction

Click to download full resolution via product page

Caption: Proposed mechanism of Nrf2 activation by (R)-8-Methylsulfinyloctyl
isothiocyanate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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